N-(5-Amino-3-chloro-2-pyridinyl)acetamide
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Overview
Description
N-(5-Amino-3-chloro-2-pyridinyl)acetamide is a chemical compound with the molecular formula C7H8ClN3O. It is a derivative of pyridine, characterized by the presence of an amino group at the 5-position and a chloro group at the 3-position of the pyridine ring, along with an acetamide group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(5-Amino-3-chloro-2-pyridinyl)acetamide can be synthesized through several methods. One common approach involves the reaction of 2-amino-5-chloropyridine with acetic anhydride under controlled conditions. The reaction typically takes place in the presence of a catalyst, such as pyridine, and requires heating to facilitate the formation of the acetamide group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar starting materials and catalysts. The process is optimized for yield and purity, often involving multiple purification steps, such as recrystallization or chromatography, to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
N-(5-Amino-3-chloro-2-pyridinyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the chloro group.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
Substitution: Formation of N-(5-amino-3-substituted-2-pyridinyl)acetamides.
Oxidation: Formation of this compound N-oxides.
Reduction: Formation of N-(5-amino-2-pyridinyl)acetamide.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
N-(5-Amino-3-chloro-2-pyridinyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of N-(5-Amino-3-chloro-2-pyridinyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or modulate inflammatory pathways, resulting in anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- N-(5-Chloro-2-pyridinyl)cyclobutanecarboxamide
- 2-Chloro-N-(5-methyl-2-pyridinyl)acetamide
- 4-Amino-N-(5-chloro-2-pyridinyl)benzamide
- N-(5-Chloro-2-pyridinyl)-N’-phenylurea
Uniqueness
N-(5-Amino-3-chloro-2-pyridinyl)acetamide is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an amino and a chloro group on the pyridine ring allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications .
Properties
CAS No. |
896161-10-7 |
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Molecular Formula |
C7H8ClN3O |
Molecular Weight |
185.61 g/mol |
IUPAC Name |
N-(5-amino-3-chloropyridin-2-yl)acetamide |
InChI |
InChI=1S/C7H8ClN3O/c1-4(12)11-7-6(8)2-5(9)3-10-7/h2-3H,9H2,1H3,(H,10,11,12) |
InChI Key |
LVRGHWLWFICJNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=N1)N)Cl |
Origin of Product |
United States |
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